Kynurenine sulfate

説明

Kynurenine sulfate is a metabolite derived from the essential amino acid tryptophan through the kynurenine pathway. This compound plays a significant role in various physiological processes, including immune regulation and neurotransmission. It is known for its involvement in the production of neuroactive metabolites such as kynurenic acid and quinolinic acid, which have implications in neurological and psychiatric disorders .

準備方法

Synthetic Routes and Reaction Conditions: Kynurenine sulfate can be synthesized through the enzymatic conversion of tryptophan. The initial step involves the oxidation of tryptophan by indoleamine 2,3-dioxygenase or tryptophan 2,3-dioxygenase to form N-formylkynurenine. This intermediate is then hydrolyzed to produce kynurenine, which can be further processed to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overexpress the enzymes required for the kynurenine pathway. The fermentation broth is then subjected to purification processes to isolate and crystallize this compound .

化学反応の分析

Types of Reactions: Kynurenine sulfate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to produce kynurenic acid, a neuroprotective agent.

Substitution: this compound can participate in substitution reactions to form various derivatives with potential therapeutic applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate under acidic conditions.

Substitution: Various nucleophiles can be used in substitution reactions, often under basic or neutral conditions.

Major Products:

Kynurenic Acid: Formed through oxidation, known for its neuroprotective properties.

3-Hydroxykynurenine: Formed through reduction, associated with oxidative stress.

科学的研究の応用

Kynurenine sulfate has a wide range of applications in scientific research:

作用機序

Kynurenine sulfate exerts its effects primarily through its metabolites, such as kynurenic acid and quinolinic acid. These metabolites interact with various molecular targets, including N-methyl-D-aspartate receptors and alpha-7 nicotinic acetylcholine receptors. The kynurenine pathway also plays a role in modulating immune responses by influencing the activity of regulatory T cells and natural killer cells .

類似化合物との比較

Kynurenic Acid: A neuroprotective metabolite with antiglutamatergic properties.

Quinolinic Acid: A neurotoxic metabolite involved in neurodegenerative diseases.

3-Hydroxykynurenine: Associated with oxidative stress and neurodegeneration.

Uniqueness: Kynurenine sulfate is unique due to its dual role in producing both neuroprotective and neurotoxic metabolites. This balance between protective and harmful effects makes it a compound of significant interest in understanding and potentially treating various neurological and psychiatric disorders .

生物活性

Kynurenine sulfate (KYNs) is a significant metabolite in the kynurenine pathway, which is a major route for tryptophan degradation. This pathway is crucial for various physiological and pathological processes, including neuroprotection, immune response regulation, and involvement in psychiatric disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on neurotransmission, and implications for health and disease.

Overview of the Kynurenine Pathway

The kynurenine pathway begins with the enzymatic conversion of tryptophan to kynurenine by tryptophan dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). Kynurenine can then be further metabolized into several bioactive compounds, including kynurenic acid (KYNA), quinolinic acid (QUIN), and 3-hydroxykynurenine (3-HK). Each of these metabolites has distinct biological activities that contribute to various physiological functions.

Biological Activity of this compound

This compound is primarily recognized for its role in modulating neurotransmission and its potential neuroprotective properties. Here are some key findings regarding its biological activity:

Neurotransmission Modulation

- Kynurenic Acid Elevation : Systemic administration of this compound leads to increased levels of kynurenic acid in the brain. KYNA acts as an antagonist at the α7 nicotinic acetylcholine receptor and the glycine co-agonist site of the NMDA receptor, influencing synaptic transmission and potentially affecting cognitive functions .

- Behavioral Changes : Studies have shown that high doses of this compound can disrupt object recognition memory and alter open field behavior in animal models. For instance, C57Bl/6j mice treated with this compound exhibited hypoactivity and deficits in spatial working memory tasks .

Neuroprotective Effects

- Neuroprotection : Although low doses of this compound can lead to behavioral deficits, higher doses have been associated with neuroprotective effects. Research indicates that it may enhance neuronal survival under certain conditions by modulating excitotoxicity mediated by glutamate .

- Cognitive Impairment : Elevated levels of kynurenic acid have been linked to cognitive impairments induced by environmental toxins such as lead (Pb²⁺). The modulation of the kynurenine pathway is suggested as a therapeutic target for improving cognitive function affected by such toxins .

Case Study 1: this compound in Chronic Kidney Disease (CKD)

In patients with CKD, serum levels of kynurenine are elevated, correlating with adverse cardiovascular outcomes. A study found that a doubling of serum-free kynurenine levels was associated with an 18% increased hazard for cardiovascular events, independent of traditional risk factors . This underscores the importance of kynurenine as a potential biomarker for cardiovascular risk in CKD patients.

Case Study 2: this compound in COVID-19 Patients

Research has shown that serum kynurenine levels are significantly elevated in COVID-19 patients compared to normal controls. This elevation correlates positively with inflammatory markers such as IL-6 and CRP, suggesting that kynurenine may play a role in the inflammatory response associated with severe COVID-19 .

Summary of Research Findings

特性

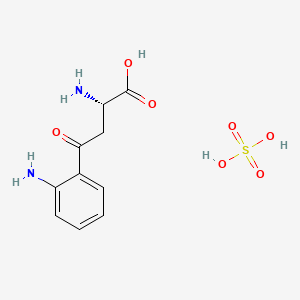

IUPAC Name |

(2S)-2-amino-4-(2-aminophenyl)-4-oxobutanoic acid;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3.H2O4S/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15;1-5(2,3)4/h1-4,8H,5,11-12H2,(H,14,15);(H2,1,2,3,4)/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXRWMOLNJZCEW-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)C[C@@H](C(=O)O)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16055-80-4 | |

| Record name | Benzenebutanoic acid, α,2-diamino-γ-oxo-, (αS)-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16055-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kynurenine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016055804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KYNURENINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9Y8MI1F7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。